Fialuridine-15N2,13C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10FIN2O5 |
|---|---|
Molecular Weight |
375.07 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1/i9+1,12+1,13+1 |
InChI Key |
IPVFGAYTKQKGBM-FALYIKKFSA-N |
Isomeric SMILES |
C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)I |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I |
Origin of Product |
United States |
Synthetic Methodologies for Isotopic Labeling of Fialuridine
Precursor Selection and Synthesis Strategies for ¹⁵N and ¹³C Incorporation
Stereoselective Glycosylation Approaches for Labeled Sugar Moieties
Glycosylation is a critical step in nucleoside synthesis, forming the bond between the sugar and the nucleobase. Achieving the correct stereochemistry (β-configuration) is paramount for the biological activity of fialuridine (B1672660). Stereoselective glycosylation methods are employed to ensure the precise spatial arrangement of the sugar and base components. nih.gov
One common strategy involves the use of a protected sugar, often a fluorinated arabinofuranose derivative, which is activated to create a glycosyl donor. This donor then reacts with a silylated, isotopically labeled pyrimidine (B1678525) base (e.g., 5-iodo-uracil-¹⁵N₂,¹³C) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) triflate (TMSOTf). cardiff.ac.ukcardiff.ac.uk The choice of protecting groups on the sugar moiety can significantly influence the stereochemical outcome of the reaction, with bulky groups often favoring the desired β-anomer. rsc.org
Recent advancements have highlighted methods that provide excellent yields and outstanding stereoselectivity under mild conditions, which is crucial when working with expensive isotopically labeled materials. rsc.org
Isotopic Enrichment during Pyrimidine Base Formation
The synthesis of the pyrimidine base itself offers a direct route for incorporating isotopic labels. To create a uracil (B121893) ring labeled with two ¹⁵N atoms and at least one ¹³C atom, a common approach is to construct the ring from simple, enriched building blocks.
For instance, ¹⁵N₂-labeled urea (B33335) can serve as the source for both nitrogen atoms (N1 and N3) in the pyrimidine ring. nih.govisotope.com This can be condensed with a ¹³C-labeled three-carbon unit, such as a derivative of malic acid or propiolic acid, to form the heterocyclic structure. For example, a reaction starting with K¹³CN can be used to label the C6 position, while ¹³C-labeled bromoacetic acid can label C4 and C5. nih.gov Orotic acid-¹³C,¹⁵N₂ is another key labeled precursor that can be used in the biosynthesis of pyrimidine nucleotides. medchemexpress.com
The following table outlines potential precursors for synthesizing a labeled uracil base, which is the core of fialuridine.
| Isotope Position | Labeled Precursor | Reference |
| N1, N3 | [¹⁵N₂]Urea | nih.gov |
| C2 | [¹³C]Urea | nih.gov |
| C4, C5, C6, N1 | [¹³C/¹⁵N]Aspartate | mdpi.com |
| C6 | K¹³CN | nih.gov |
| C2 | NaH¹³CO₃ | mdpi.com |
Convergent Synthesis Pathways for Fialuridine-¹⁵N₂,¹³C
Convergent synthesis is a highly efficient strategy for assembling complex molecules like labeled fialuridine. research-solution.com This approach involves preparing the key fragments of the molecule—the labeled pyrimidine base and the fluorinated sugar—separately and then joining them in a later step. cardiff.ac.uk This method is often preferred because it maximizes the use of expensive labeled materials by introducing them towards the end of the synthetic sequence, thereby minimizing potential losses in early steps. researchgate.net
A typical convergent synthesis of Fialuridine-¹⁵N₂,¹³C would involve:
Synthesis of the Labeled Base: A ¹⁵N₂,¹³C-labeled 5-iodouracil (B140508) is synthesized using methods described in section 2.1.2.
Preparation of the Sugar Moiety: A protected 2-deoxy-2-fluoro-arabinofuranose is prepared. This sugar is often activated as a glycosyl bromide or with another suitable leaving group.
Glycosylation: The labeled base is coupled with the activated sugar moiety under stereoselective conditions to form the protected, labeled fialuridine. cardiff.ac.ukcardiff.ac.uk
Deprotection: The protecting groups are removed from the sugar and base to yield the final product, Fialuridine-¹⁵N₂,¹³C.
This modular approach allows for flexibility and is widely used for producing various nucleoside analogues. cardiff.ac.uk
Advanced Isotopic Incorporation Techniques
Beyond classical organic synthesis, advanced methods involving de novo synthesis and enzymatic catalysis offer highly specific and efficient routes for isotopic labeling. These techniques often mimic biological pathways to achieve high yields and specificity. nih.gov
De Novo Synthesis Utilizing Isotopic Starting Materials
De novo synthesis pathways construct complex biomolecules from simple precursors, mirroring natural biosynthetic routes. In the context of Fialuridine-¹⁵N₂,¹³C, a de novo approach would build the labeled pyrimidine ring directly onto an activated ribose precursor. mdpi.com While the de novo pathway is more commonly associated with purine (B94841) synthesis, it has been successfully adapted for pyrimidines. nih.govpnas.org
This method involves a series of enzymatic reactions that assemble the pyrimidine ring from precursors like [¹³C/¹⁵N]aspartate, ¹⁵NH₄Cl, and NaH¹³CO₃. mdpi.com The entire process can be conducted in a "one-pot" reaction using a cocktail of recombinant enzymes, which offers high efficiency and reduces the need for purification of intermediates. nih.gov This approach is particularly powerful for producing uniformly labeled nucleosides. nih.gov
| Labeled Precursor | Resulting Label Position in Pyrimidine Ring | Reference |
| [¹³C/¹⁵N]-L-Aspartate | C4, C5, C6, N1 | mdpi.com |
| ¹⁵NH₄Cl | N3 | mdpi.com |
| NaH¹³CO₃ | C2 | mdpi.com |
| [¹⁵N-¹³C₂]-Glycine | Used for de novo purine synthesis, demonstrates principle | biorxiv.org |
Enzymatic Synthesis and Biocatalytic Labeling Methods
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform specific chemical transformations. uni-greifswald.de This approach is increasingly used in the synthesis of complex pharmaceuticals, including nucleoside analogues, as it often avoids the need for extensive protecting group chemistry and results in less waste. nih.govrsc.org
For the synthesis of labeled fialuridine, enzymes such as nucleoside phosphorylases can be used to couple a pre-synthesized ¹⁵N₂,¹³C-labeled 5-iodouracil base with a sugar phosphate (B84403). researchgate.net This chemo-enzymatic approach combines the flexibility of chemical synthesis for creating the labeled base with the high stereoselectivity of an enzymatic glycosylation step. nih.gov
Furthermore, enzymes involved in the pyrimidine salvage pathway can be harnessed. For instance, uridine (B1682114) phosphorylase and thymidine (B127349) phosphorylase can catalyze the transfer of the ribose or deoxyribose moiety to an isotopically labeled base. While fialuridine itself is a substrate for phosphorylation by mitochondrial enzymes, the initial glycosylation can be facilitated by related enzymes under specific conditions. nih.gov The development of robust enzymes through protein engineering continues to expand the toolkit available for the biocatalytic synthesis of labeled compounds. rsc.org
Purification and Isolation of Fialuridine-¹⁵N₂,¹³C
Following the synthesis, the reaction mixture contains the desired isotopically labeled fialuridine, unreacted starting materials, byproducts, and potentially unlabeled or partially labeled fialuridine. A robust purification and isolation protocol is therefore essential to obtain Fialuridine-¹⁵N₂,¹³C with high chemical and isotopic purity.
Chromatographic Techniques for High-Purity Isotope Separation
Chromatography is the cornerstone for purifying isotopically labeled nucleosides. Due to the subtle differences in physical properties between the labeled compound and impurities, high-resolution techniques are required.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purification of Fialuridine-¹⁵N₂,¹³C. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, is effective for separating the product from less polar and more polar impurities. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
Ion-Exchange Chromatography: This technique is particularly useful for separating fialuridine from any charged impurities or potential epimers that may have formed during synthesis. nih.gov By using a stationary phase with charged functional groups, molecules are separated based on their net charge at a given pH. This method ensures the removal of ionic reagents and byproducts.
Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode that can be effective for purifying polar compounds like nucleosides. mdpi.com It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing a different selectivity compared to reversed-phase HPLC.
These techniques can be used sequentially to achieve the high purity required for analytical standards and research applications. The efficiency of the separation is monitored by collecting fractions and analyzing their purity.
Validation of Isotopic Enrichment and Regioselectivity
After purification, it is crucial to validate the final product to confirm its identity, purity, isotopic enrichment, and the precise location of the incorporated isotopes (regioselectivity). A combination of spectroscopic techniques is employed for this comprehensive analysis. rsc.orgru.nl
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight of Fialuridine-¹⁵N₂,¹³C. nih.gov The measured mass will be higher than that of unlabeled fialuridine, corresponding to the mass of the incorporated isotopes. The isotopic distribution pattern in the mass spectrum provides a direct measure of the isotopic enrichment, which is the percentage of molecules that contain the desired labels. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure and determining the exact position of the isotopic labels.
¹³C NMR: A ¹³C NMR spectrum will show a significantly enhanced signal for the carbon atom that has been enriched with the ¹³C isotope, confirming its location. nih.gov
¹⁵N NMR: Direct detection of ¹⁵N can confirm the presence of the nitrogen isotopes. More commonly, ¹H-¹⁵N heteronuclear correlation experiments (like HMQC or HSQC) are used. These 2D NMR techniques show correlations between protons and the nitrogen atoms to which they are coupled, thereby confirming the regioselectivity of the ¹⁵N labeling. nih.gov
The combination of these analytical methods provides a complete profile of the synthesized Fialuridine-¹⁵N₂,¹³C, ensuring its suitability for its intended use in research.
Table 1: Analytical Techniques for Validation of Fialuridine-¹⁵N₂,¹³C
| Analytical Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Determines the percentage purity of the final compound by separating it from chemical impurities. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation & Isotopic Enrichment | Confirms the correct molecular mass for the labeled compound and quantifies the percentage of isotopic enrichment. nih.gov |
| ¹³C Nuclear Magnetic Resonance (NMR) | Regioselectivity of ¹³C Label | Identifies the specific carbon atom in the molecule that has been isotopically labeled. nih.gov |
| ¹H-¹⁵N Heteronuclear NMR | Regioselectivity of ¹⁵N Labels | Confirms the positions of the ¹⁵N atoms within the pyrimidine ring by observing couplings to adjacent protons. nih.gov |
Biochemical Pathways and Enzyme Interactions of Fialuridine 15n2,13c
Intracellular Uptake Mechanisms of Fialuridine-15N2,13C
The entry of this compound into cells is a critical prerequisite for its pharmacological activity and is mediated by a combination of specific protein transporters and passive movement across cellular membranes.
Passive Diffusion and Concentration-Dependent Transport Characteristics
While transporter-mediated entry is the principal route, the physicochemical properties of fialuridine (B1672660) also permit some level of passive diffusion across cell membranes. researchgate.netdiva-portal.org As a relatively lipophilic molecule, fialuridine can cross the lipid bilayer, driven by the concentration gradient between the extracellular and intracellular environments. nih.govdiva-portal.org
Sequential Phosphorylation by Intracellular Kinases
Once inside the cell, this compound must be metabolically activated through a series of phosphorylation steps to exert its biological effects. grantome.com This process converts the nucleoside prodrug into its active triphosphate form. researchgate.netsnmjournals.orgwashington.edu
Initial Phosphorylation to Fialuridine Monophosphate by Specific Kinases
The first and rate-limiting step in the activation cascade is the conversion of fialuridine to fialuridine monophosphate (FIAU-MP). bibliotekanauki.pl This reaction is catalyzed by specific nucleoside kinases. In human cells, the primary enzyme responsible for this initial phosphorylation is the mitochondrial thymidine (B127349) kinase 2 (TK2). researchgate.netnih.govwashington.edu The critical role of TK2 is highlighted by findings that silencing its activity provides substantial protection against fialuridine's toxic effects. researchgate.netnih.govresearchgate.netresearchgate.netoup.com
The cytosolic thymidine kinase 1 (TK1) can also phosphorylate fialuridine. nih.govwashington.edubibliotekanauki.pl Studies have shown that fialuridine is a good substrate for both TK1 and TK2. bibliotekanauki.pl The phosphorylation can occur in either the cytosol via TK1 or within the mitochondria via TK2, and the subcellular location of this activation is a key determinant for the compound's ultimate effects. researchgate.netwashington.edu
Subsequent Phosphorylation to Diphosphate (B83284) and Triphosphate Derivatives
Following the initial monophosphorylation, FIAU-MP is further phosphorylated in a stepwise manner by other cellular nucleotide kinases. researchgate.netsnmjournals.orgbibliotekanauki.pl The conversion of FIAU-MP to fialuridine diphosphate (FIAU-DP) is mediated by thymidylate kinase (TMPK). researchgate.netwashington.edu
The final step in the activation pathway is the phosphorylation of FIAU-DP to the active fialuridine triphosphate (FIAU-TP). This reaction is catalyzed by nucleoside diphosphate kinase (NDPK). researchgate.netwashington.edu The resulting FIAU-TP is the pharmacologically active metabolite responsible for inhibiting DNA polymerases. nih.govresearchgate.nettcichemicals.com
The sequential phosphorylation pathway is summarized in the table below.
| Step | Substrate | Product | Enzyme(s) | Cellular Compartment | Citation(s) |
| 1 | Fialuridine | Fialuridine Monophosphate (FIAU-MP) | Thymidine Kinase 2 (TK2), Thymidine Kinase 1 (TK1) | Mitochondria, Cytosol | nih.govresearchgate.netnih.govwashington.edubibliotekanauki.pl |
| 2 | FIAU-MP | Fialuridine Diphosphate (FIAU-DP) | Thymidylate Kinase (TMPK) | Cytosol/Mitochondria | researchgate.netwashington.edu |
| 3 | FIAU-DP | Fialuridine Triphosphate (FIAU-TP) | Nucleoside Diphosphate Kinase (NDPK) | Cytosol/Mitochondria | researchgate.netwashington.edu |
Substrate Specificity and Kinetic Analysis of Phosphorylating Enzymes Utilizing this compound
The efficiency of the phosphorylation cascade is determined by the substrate specificity and kinetic parameters of the involved enzymes. Fialuridine, as a thymidine analog, is recognized effectively by kinases that normally phosphorylate endogenous deoxyribonucleosides. bibliotekanauki.pl
Detailed kinetic studies have demonstrated that fialuridine and its analogs are potent substrates for the key activating kinases. Specifically, 2'-fluoro-arabinofuranosyl pyrimidine (B1678525) nucleosides like fialuridine are recognized as good substrates by both the cytosolic TK1 and the mitochondrial TK2. bibliotekanauki.pl This broad substrate suitability ensures that the compound can be activated in both cellular compartments, which is central to its mechanism of action and associated toxicities. nih.govresearchgate.net While precise kinetic values (K(m) and V(max)) are not consistently reported across all studies, the collective research confirms the compound's high affinity for these essential kinases, leading to efficient production of the monophosphate derivative, the crucial first step toward bioactivation. bibliotekanauki.pl
Interaction with Host and Viral Polymerases
Fialuridine, a nucleoside analog, exerts its effects primarily through interaction with DNA polymerases after being intracellularly converted to its triphosphate form, Fialuridine triphosphate (FIAUTP). The isotopic labeling in this compound is instrumental in conducting detailed kinetic and binding studies that are crucial for understanding its mechanism of action and potential for toxicity.
Kinetic Characterization of DNA Polymerase Substrate Specificity
Kinetic studies have been pivotal in characterizing the inhibitory effects of Fialuridine and its metabolites on DNA polymerases, particularly the mitochondrial DNA polymerase γ (pol γ). nih.govpnas.org Research has shown that FIAUTP and the triphosphates of its metabolites, such as 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil (FMAUTP) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil triphosphate (FAUTP), act as competitive inhibitors of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into DNA. nih.gov
Studies have demonstrated that FIAUTP is a potent inhibitor of several mammalian DNA polymerases. pnas.org The lowest inhibition constant (Ki) value was observed with mitochondrial DNA polymerase γ, suggesting that even at low concentrations, FIAUTP can significantly inhibit this enzyme and consequently interfere with mitochondrial DNA (mtDNA) synthesis. pnas.org The use of this compound in such kinetic assays would allow for unambiguous quantification of the incorporation of the analog versus the natural substrate through techniques like mass spectrometry, providing a more precise determination of kinetic parameters.
Table 1: Inhibition Constants (Ki) of Fialuridine Triphosphate and its Metabolites for DNA Polymerase γ
| Compound | Ki (μM) |
| FIAUTP | 0.015 |
| FMAUTP | 0.03 |
| FAUTP | 1.0 |
| This table is based on data from reference nih.gov. |
Binding Affinities of Fialuridine Triphosphate-15N2,13C to Polymerase Active Sites
The competitive inhibition pattern of FIAUTP indicates that it binds to the active site of DNA polymerase γ, the same site that binds the natural substrate dTTP. pnas.org The strong inhibitory effect of FIAUTP and FMAUTP, as reflected by their low Ki values, suggests a high affinity for the dTTP binding site on the enzyme. pnas.org The Km(dTTP)/Ki(FIAUTP) ratio of 50 and the Km(dTTP)/Ki(FMAUTP) ratio of 25 further underscore their potency as inhibitors of DNA polymerase γ. pnas.org
Theoretically, Fialuridine triphosphate-15N2,13C could be used in advanced biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to directly probe the binding interactions within the polymerase active site. The isotopic labels would serve as specific probes to monitor conformational changes in both the drug and the enzyme upon binding, providing atomic-level details of the interaction.
Intracellular Biotransformation and Metabolic Fate Elucidation
Once inside the cell, Fialuridine undergoes a series of biotransformation reactions to become active and is eventually catabolized. The use of isotopically labeled this compound is essential for tracing these metabolic pathways and understanding the ultimate fate of the compound within the cell.
Catabolic Pathways and Degradation Products Identified via Isotopic Tracing
The heavy isotopes (¹⁵N and ¹³C) in this compound enable researchers to track the compound's breakdown and identify its metabolic products using highly sensitive analytical techniques like mass spectrometry. This allows for the differentiation of drug-derived metabolites from the endogenous metabolic pool. While specific catabolic pathways for Fialuridine are not extensively detailed in the provided search results, the general principle of using isotopic tracers would apply. For instance, by following the ¹³C-labeled carbon skeleton and the ¹⁵N-labeled nitrogen atoms, one could identify cleavage products and modifications to the parent molecule.
Anabolic Conversion and Incorporation into Cellular Macromolecules
Fialuridine is anabolically converted to its active triphosphate form (FIAUTP) by host cell kinases. researchgate.net This process is a prerequisite for its incorporation into DNA. Studies have shown that Fialuridine is incorporated into both nuclear and mitochondrial DNA. royalsocietypublishing.orgd-nb.info Notably, the rate of incorporation is significantly higher in mitochondrial DNA (mtDNA) compared to nuclear DNA. royalsocietypublishing.orgd-nb.info This preferential incorporation into mtDNA is a key factor in the compound's toxicity, as it leads to impaired mtDNA replication and mitochondrial dysfunction. nih.govpnas.org The use of this compound would allow for precise quantification of its incorporation into these macromolecules, helping to correlate the extent of incorporation with cellular toxicity. Previous studies have also noted that Fialuridine does not appear to be incorporated into RNA or proteins. snmjournals.org
Table 2: Cellular Macromolecule Incorporation of Fialuridine
| Cellular Component | Incorporation |
| Nuclear DNA | Yes royalsocietypublishing.orgd-nb.info |
| Mitochondrial DNA | Yes (at a much higher rate) royalsocietypublishing.orgd-nb.info |
| RNA | No snmjournals.org |
| Proteins | No snmjournals.org |
| This table is based on data from references royalsocietypublishing.orgd-nb.infosnmjournals.org. |
Isotope-Assisted Metabolic Flux Analysis in Cell-Based Systems
Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. researchgate.netnih.govplos.org By introducing an isotopically labeled substrate like this compound into a cell culture, researchers can trace the flow of the labeled atoms through various metabolic pathways. researchgate.net
The application of iMFA with this compound would enable a quantitative understanding of how the drug perturbs cellular metabolism. For example, it could be used to measure the flux through the anabolic pathway leading to FIAUTP formation and the subsequent flux of its incorporation into DNA. Furthermore, iMFA can reveal downstream effects of Fialuridine on central carbon metabolism, such as glycolysis and the tricarboxylic acid (TCA) cycle, which are tightly linked to mitochondrial function. nih.gov This approach provides a systems-level view of the metabolic consequences of Fialuridine exposure, which is critical for a comprehensive understanding of its mechanism of action and toxicity. researchgate.netresearchgate.net
Molecular Mechanisms of Action and Cellular Fate of Fialuridine 15n2,13c
Interaction with Mitochondrial DNA Polymerase Gamma
The severe toxicity observed with fialuridine (B1672660) has been primarily linked to its detrimental effects on mitochondrial function, specifically through its interaction with mitochondrial DNA (mtDNA) polymerase gamma (Pol γ). wikipedia.orgnih.gov
Fialuridine triphosphate is a potent competitive inhibitor of dTMP incorporation by DNA polymerase gamma. nih.gov The triphosphate form of fialuridine (FIAUTP) and its metabolites are recognized as substrates by Pol γ, leading to their incorporation into mitochondrial DNA. nih.govnih.gov The inhibitory constants (Ki) for FIAUTP and its metabolites against Pol γ are in the low micromolar range, indicating a high affinity. nih.govmedchemexpress.com
Below is a table summarizing the inhibitory constants (Ki) for Fialuridine triphosphate (FIAUTP) and related compounds against DNA polymerase gamma.
| Compound | Ki (µM) |
| FIAUTP | 0.015 |
| FMAUTP | 0.03 |
| FAUTP | 1.0 |
Data sourced from research on the inhibition kinetics of DNA polymerase gamma. nih.gov
The use of Fialuridine-15N2,13C allows for precise quantification of its incorporation into mitochondrial DNA. Isotopic methods, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, can be employed to detect and measure the amount of the labeled nucleoside within the mtDNA. nih.gov This enables researchers to establish a direct correlation between the extent of FIAU incorporation and the observed mitochondrial toxicity. For instance, after 14 days of exposure to 20 µM FIAU, mtDNA levels in HepG2 cells decreased by 30%. nih.gov This reduction in mtDNA content is a direct consequence of the inhibition of its replication by the incorporated fialuridine. nih.govnih.gov
The following table illustrates the impact of Fialuridine (FIAU) and its metabolite FMAU on mitochondrial DNA abundance.
| Compound | Concentration (µM) | Incubation Time | Decrease in mtDNA |
| FIAU | 20 | 14 days | 30% |
| FMAU | 20 | 14 days | 30% |
| FAU | 100 | 14 days | <10% |
Data derived from studies on HepG2 cells. nih.gov
Nuclear versus Mitochondrial DNA Segregation of this compound Metabolites
The severe hepatotoxicity associated with Fialuridine (FIAU) is primarily linked to its detrimental effects on mitochondria. nih.gov Studies using isotopically labeled analogs like this compound are instrumental in dissecting the segregation of its metabolites between the nuclear and mitochondrial compartments, offering a clear view of its subcellular trafficking and mechanism of toxicity. The core of FIAU's toxicity stems from its phosphorylation into active triphosphate forms. nih.gov While cytosolic kinases can perform this activation, the mitochondrial enzyme thymidine (B127349) kinase 2 (TK2) is particularly efficient at converting FIAU to its triphosphate metabolite (FIAUTP), which is then incorporated into mitochondrial DNA (mtDNA) by DNA polymerase-gamma. nih.govnih.gov
Research has demonstrated that FIAU is incorporated into both nuclear and mitochondrial DNA, but at a significantly higher rate in mtDNA. royalsocietypublishing.org This preferential incorporation is a key factor in its toxicity. A critical element in this species-specific toxicity is the human equilibrative nucleoside transporter 1 (hENT1), which is present in human mitochondria and facilitates the transport of FIAU into this organelle. royalsocietypublishing.orgnih.gov The use of this compound allows for precise tracking of the compound as it crosses cellular and mitochondrial membranes and becomes integrated into DNA.
Isotope-Resolved Metabolomics (IRM) is a powerful technique that uses stable isotope tracers, such as this compound, to map the flow of metabolites through complex biochemical networks. nih.gov By introducing the labeled compound to cell cultures, researchers can use mass spectrometry or NMR to trace the 15N and 13C atoms as Fialuridine is metabolized and distributed within the cellular nucleotide pools. nih.gov This allows for the precise quantification of labeled FIAU and its phosphorylated metabolites (FIAU-MP, FIAU-DP, FIAUTP) in both the cytosolic and mitochondrial compartments. researchgate.net
Studies have shown that in non-replicating tissues like the heart, the pyrimidine (B1678525) deoxyribonucleotide pools for TTP and dCTP are synthesized exclusively through the salvage pathway by phosphorylation of thymidine and deoxycytidine, respectively. portlandpress.com FIAU, as a thymidine analog, directly competes within this pathway. nih.gov Isotope tracing experiments can reveal the extent to which this compound penetrates these pools, how it alters the balance of endogenous nucleotides, and the efficiency of its conversion to FIAUTP in the mitochondria versus the cytosol. portlandpress.comnih.gov This analysis is crucial for understanding why mtDNA is more susceptible to damage.
Table 1: Hypothetical Distribution of Labeled Fialuridine Metabolites This table illustrates the expected differential distribution of this compound metabolites between cellular compartments based on known mechanisms, which can be quantified using isotope-resolved analysis.
| Metabolite | Cellular Compartment | Relative Abundance | Key Enzymes Involved | Implication |
| This compound | Cytosol | High | N/A (transport) | Available for phosphorylation. |
| This compound | Mitochondria | Moderate to High | hENT1 | Transport into mitochondria is a key toxicity step. nih.gov |
| FIAUTP-15N2,13C | Cytosol | Low to Moderate | Cytosolic kinases | Substrate for nuclear DNA polymerase. |
| FIAUTP-15N2,13C | Mitochondria | High | Thymidine Kinase 2 (TK2) | High concentration leads to preferential incorporation into mtDNA. nih.govnih.gov |
| Incorporated this compound | Nuclear DNA | Low | DNA Polymerases (α, δ, ε) | Contributes to nuclear DNA damage but to a lesser extent. royalsocietypublishing.orgplos.org |
| Incorporated this compound | Mitochondrial DNA | High | DNA Polymerase-gamma | Leads to inhibition of mtDNA replication and mitochondrial dysfunction. nih.govnih.gov |
Distinct Metabolic Trajectories within Cellular Compartments
The metabolic fate of this compound differs significantly between the cytosol and mitochondria. In the cytosol, the resulting labeled FIAUTP must compete with a relatively large pool of endogenous deoxyribonucleoside triphosphates (dNTPs) for incorporation into nuclear DNA by replicative polymerases.
Conversely, the mitochondrial trajectory is more direct and damaging. Following transport by hENT1, FIAU is efficiently phosphorylated by the mitochondrial-specific enzyme TK2. nih.gov The resulting high local concentration of FIAUTP strongly inhibits DNA polymerase-gamma, the sole DNA polymerase in mitochondria. nih.gov Primer-extension analyses have shown that while the incorporation of a single FIAU molecule does not immediately terminate chain elongation, the incorporation of multiple adjacent analogs dramatically impairs the process. nih.gov This leads to a progressive decrease in mtDNA content, disrupting the synthesis of essential proteins for the oxidative phosphorylation system. nih.govnih.govwikipedia.org This inhibition of mitochondrial replication is a delayed effect, with toxicity often manifesting only after extended exposure. nih.govuniversiteitleiden.nl
Cellular Responses to Fialuridine-Mediated DNA Alterations
The incorporation of FIAU into DNA acts as a lesion, triggering a cascade of cellular stress and DNA damage responses. hdinhd.org These responses are the cell's attempt to repair the damage and maintain genomic integrity, but they can also lead to apoptosis if the damage is overwhelming.
The presence of an unnatural nucleoside analog within the DNA helix, especially one that stalls replication forks, is a potent trigger for the DNA Damage Response (DDR). mdpi.com Key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to DNA double-strand breaks and single-stranded DNA at stalled replication forks, respectively. medchemexpress.com
Once activated, these kinases phosphorylate a multitude of downstream targets to orchestrate the cellular response. oup.com This includes:
Cell Cycle Arrest: Activation of checkpoint kinases Chk1 and Chk2 leads to the inhibition of cell cycle progression, providing time for DNA repair. mdpi.commedchemexpress.com
p53 Signaling: Fialuridine has been shown to induce a p53 transcriptional response. nih.gov The p53 protein, a critical tumor suppressor, can initiate DNA repair, sustain cell cycle arrest, or, if the damage is irreparable, trigger apoptosis.
DNA Repair Machinery Recruitment: DDR pathways recruit specific repair proteins to the site of damage, such as those involved in Base Excision Repair (BER) or Mismatch Repair (MMR), although the efficacy of these pathways in removing incorporated nucleoside analogs can be limited. hdinhd.org
Studies using this compound can help quantify the extent of DNA adduct formation and correlate it directly with the level of activation of specific DDR proteins like phosphorylated ATM or p53.
Cells are not passive victims of xenobiotic stress; they possess adaptive mechanisms to counteract the damage. smw.ch In the face of chronic exposure to a nucleoside analog like FIAU, cells may attempt to adapt by:
Metabolic Reprogramming: With mitochondrial function compromised, cells may shift their energy production towards glycolysis, a phenomenon observed in some models. universiteitleiden.nl This is often accompanied by an increase in lactate (B86563) production, a clinical hallmark of FIAU toxicity. nih.gov
Upregulation of Stress Responses: Cells can activate general stress response pathways, such as the unfolded protein response (UPR) in the endoplasmic reticulum or antioxidant responses, to manage the downstream consequences of mitochondrial failure. universiteitleiden.nl
Mitochondrial Biogenesis and Mitophagy: As a compensatory mechanism, cells might attempt to produce new mitochondria. However, if the mtDNA template is damaged, this can lead to the proliferation of dysfunctional organelles. Mitophagy, the selective removal of damaged mitochondria, is another adaptive response to contain the damage.
The ability of a cell to adapt versus succumb to apoptosis is a critical determinant of the toxic outcome. smw.ch Failure of these adaptive mechanisms under sustained FIAU exposure leads to progressive mitochondrial dysfunction, ATP depletion, accumulation of reactive oxygen species, and ultimately, cell death. royalsocietypublishing.orgeasl.eu
Mechanisms of Acquired Cellular Resistance to Nucleoside Analogs Elucidated by this compound
The development of resistance is a common challenge with antiviral nucleoside analogs. oup.com Tracing this compound provides a powerful method to investigate the molecular basis of this resistance. By comparing metabolic flux in sensitive versus resistant cell lines, researchers can pinpoint the mechanisms responsible.
Potential mechanisms of acquired resistance include:
Altered Drug Transport: Downregulation or mutation of the hENT1 transporter could reduce the influx of FIAU into the cell and, more critically, into the mitochondria, thereby limiting its access to TK2 and DNA polymerase-gamma. nih.gov
Decreased Activation: Reduced expression or mutations in activating kinases, particularly mitochondrial TK2, would lead to less formation of the toxic FIAUTP metabolite. nih.gov Studies have shown that silencing TK2 provides substantial protection from FIAU toxicity. nih.gov
Increased Drug Inactivation/Efflux: Cells could upregulate enzymes that metabolize FIAU into inactive forms or enhance the activity of efflux pumps that remove the drug from the cell before it can cause damage. For instance, some cancers develop resistance to drugs through increased glucuronidation, a metabolic inactivation pathway. aacrjournals.org
Alterations in Target Enzymes: While less common for this class of drugs, mutations in DNA polymerase-gamma that decrease its affinity for FIAUTP could confer resistance. oup.com
Changes in Nucleotide Pools: An increase in the endogenous pool of the competing natural nucleotide (thymidine triphosphate) could dilute the effect of FIAUTP, reducing its probability of incorporation into mtDNA. nih.gov
Table 2: Investigating Resistance Mechanisms with this compound This table outlines how this compound can be used to identify specific mechanisms of cellular resistance.
| Resistance Mechanism | Experimental Observation with this compound |
| Reduced Drug Influx | Decreased intracellular concentration of labeled FIAU in resistant cells compared to sensitive cells. |
| Decreased Phosphorylation | Lower ratio of labeled FIAUTP to labeled FIAU in resistant cells, indicating inefficient activation. nih.gov |
| Increased Inactivation/Efflux | Detection of higher levels of labeled inactive metabolites or faster clearance of labeled FIAU from the cell. aacrjournals.org |
| Altered Nucleotide Pools | Measurement of changes in the ratio of labeled FIAUTP to the endogenous unlabeled TTP pool. nih.gov |
| Reduced DNA Incorporation | Lower levels of labeled FIAU detected in mtDNA of resistant cells despite similar exposure levels. |
Identification of Resistance Mutations in Kinases or Polymerases Using Labeled Probes
The primary mechanism of action for Fialuridine involves its conversion to a triphosphate form, which then acts as a competitive inhibitor of viral DNA polymerases. asm.org Consequently, mutations in the viral polymerase or the cellular kinases responsible for the drug's activation are common routes to resistance.
Mutations within the viral DNA polymerase gene can confer resistance by altering the enzyme's structure. researchgate.net These changes typically reduce the polymerase's affinity for the fialuridine triphosphate, thereby decreasing its incorporation into the growing viral DNA chain, or by enhancing the enzyme's ability to excise the incorporated drug. asm.orgnih.gov For instance, in Hepatitis B Virus (HBV), mutations in the reverse transcriptase (RT) domain of the DNA polymerase gene are a known cause of resistance to nucleoside analogs. researchgate.netfrontierspartnerships.org Similarly, mutations in the human cytomegalovirus (HCMV) DNA polymerase can confer resistance to drugs like ganciclovir (B1264) and cidofovir. asm.orgunilim.fr A novel resistance mechanism has been identified where a polymerase mutation allows for more rapid extension of primers containing the incorporated drug, thus overcoming chain termination. asm.org
Isotopically or fluorescently labeled probes are instrumental in identifying and characterizing these resistant mutants. pnas.org While direct studies using this compound for this specific purpose are not detailed in available literature, the principle involves using the labeled compound in biochemical or cell-based assays. For example, labeled Fialuridine can be used to:
Quantify Drug Incorporation: In vitro assays with purified wild-type and mutant polymerases can directly measure the rate of incorporation of labeled fialuridine triphosphate into a DNA template. A lower incorporation rate by the mutant enzyme would confirm resistance.
Isolate Resistant Clones: Cells infected with a virus can be cultured in the presence of Fialuridine. Labeled probes can then be used to identify and isolate the surviving, resistant viral or cellular clones for genetic sequencing to identify the specific mutations in the polymerase or kinase genes. pnas.org
Assess Kinase Activity: Resistance can also arise from mutations in cellular or viral kinases that are responsible for the initial phosphorylation of Fialuridine. A labeled probe like this compound could be used in cellular extracts to measure the efficiency of phosphorylation by wild-type versus mutant kinases. For example, resistance to zidovudine (B1683550) in E. coli and S. typhimurium was linked to a loss of thymidine kinase activity, which was confirmed by the inability of the resistant strains to incorporate radiolabeled thymidine. frontiersin.org
Table 1: Examples of Polymerase Mutations Conferring Resistance to Nucleoside Analogs
| Virus | Drug Class | Gene | Example Mutations | Mechanism of Resistance | Citation |
|---|---|---|---|---|---|
| Hepatitis B Virus (HBV) | Nucleoside Analogs (e.g., Lamivudine) | Polymerase (RT domain) | rtM204V, rtV173L | Reduced incorporation of drug triphosphate, compensatory replication enhancement | frontierspartnerships.org |
| Human Immunodeficiency Virus (HIV-1) | Nucleoside Analogs (e.g., Zidovudine) | Reverse Transcriptase (RT) | M41L, D67N, K70R, T215Y/F | Enhanced excision of incorporated drug monophosphate | asm.orgnih.gov |
Altered Transport or Metabolic Pathways as Resistance Mechanisms
For Fialuridine to be effective, it must first enter the target cell and then be metabolically activated through a series of phosphorylation steps. Alterations in either of these pathways can serve as potent mechanisms of drug resistance.
Altered Cellular Transport: The entry of nucleoside analogs like Fialuridine into cells is mediated by specific transporter proteins. The human equilibrative nucleoside transporter 1 (ENT1) has been identified as a key transporter for Fialuridine, including its transport into mitochondria, which is linked to its toxicity. researchgate.netplos.orgnih.gov Resistance can arise from the downregulation or loss of function of such transporters, which limits the intracellular concentration of the drug. nih.gov Studies have shown that silencing the expression of ENT1 provides modest protection to human hepatocytes from Fialuridine-induced toxicity, demonstrating that reduced transport is a viable resistance mechanism. researchgate.netnih.gov
Altered Metabolic Pathways: Once inside the cell, Fialuridine must be converted into its active triphosphate form by host cell kinases. This metabolic activation is a critical step that can be disrupted to confer resistance.
Impaired Phosphorylation: The first phosphorylation step is often rate-limiting. For Fialuridine, this is carried out by thymidine kinase, with the mitochondrial isoform, thymidine kinase 2 (TK2), playing a crucial role in its toxicity. researchgate.netnih.gov Silencing TK2 has been shown to provide substantial protection against Fialuridine's toxic effects, highlighting the essential nature of this activation step. researchgate.netnih.gov Therefore, mutations that decrease the activity or expression of TK2 can lead to drug resistance by preventing the formation of the active antiviral compound.
Increased Drug Inactivation: Cells can develop resistance by upregulating pathways that metabolize and inactivate the drug. One such mechanism is glucuronidation, a Phase II metabolic process that adds a glucuronic acid moiety to drugs, often marking them for excretion. nih.govaacrjournals.org Overexpression of UDP glucuronosyltransferase (UGT) enzymes, such as those in the UGT1A family, has been identified as a mechanism of resistance to the nucleoside analog ribavirin (B1680618) and other chemotherapeutic agents. nih.gov This pathway represents a potential, though less studied, mechanism of resistance to Fialuridine.
The use of isotopically labeled this compound is invaluable for studying these transport and metabolic resistance mechanisms. It allows researchers to quantitatively trace the drug's journey, measuring its uptake by cells, the rate of its conversion to phosphorylated metabolites, and its potential inactivation through other metabolic pathways.
Table 2: Mechanisms of Resistance to Fialuridine via Transport and Metabolism
| Mechanism | Key Protein/Pathway | Effect on Fialuridine | Consequence | Citation |
|---|---|---|---|---|
| Altered Transport | Human Equilibrative Nucleoside Transporter 1 (ENT1) | Decreased expression or function of ENT1 | Reduced cellular and mitochondrial uptake of Fialuridine | researchgate.netnih.govnih.gov |
| Altered Metabolism (Activation) | Thymidine Kinase 2 (TK2) | Decreased expression or activity of TK2 | Impaired phosphorylation of Fialuridine to its active triphosphate form | researchgate.netnih.gov |
| Altered Metabolism (Inactivation) | UDP Glucuronosyltransferase (UGT) Pathway | Increased expression of UGT enzymes | Potential inactivation and enhanced efflux of Fialuridine via glucuronidation | nih.govaacrjournals.org |
Advanced Analytical and Spectroscopic Applications of Fialuridine 15n2,13c
Mass Spectrometry (MS) Applications for Isotope-Resolved Analysis
Quantitative Analysis of Intracellular Fialuridine (B1672660) Metabolites by Isotope Dilution MS
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the quantitative analysis of compounds within complex biological samples. In this technique, a known amount of an isotopically labeled standard, in this case, Fialuridine-15N2,13C, is added to a sample containing the unlabeled analyte of interest (fialuridine and its metabolites). The labeled compound acts as an internal standard (IS) that behaves nearly identically to the analyte during sample preparation and analysis, thus correcting for variations and matrix effects. nih.govnih.gov
The ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry. Since the amount of the added labeled standard is known, the absolute concentration of the unlabeled analyte can be precisely determined. This method significantly improves the accuracy and precision of quantification by minimizing errors that can occur during sample extraction, processing, and instrumental analysis. nih.gov For instance, the use of uniformly 13C-labeled cell extracts as internal standards has been shown to enhance the linearity of calibration curves and the precision of measurements in metabolome analysis. nih.gov
A typical workflow for quantitative analysis of fialuridine metabolites using this compound via IDMS would involve:
Addition of a precise amount of this compound to the biological sample (e.g., cell lysate, plasma).
Extraction and purification of the nucleoside fraction from the sample.
Analysis of the extract by a mass spectrometry-based technique, such as LC-MS/MS.
Determination of the peak area ratio of the endogenous fialuridine metabolites to the this compound internal standard.
Calculation of the absolute concentration of the metabolites based on a calibration curve.
This approach has been successfully applied to quantify a wide range of intracellular metabolites, including amino acids, carboxylic acids, and sugar phosphates. nih.gov
Tracing Biotransformation Pathways and Product Identification via MS/MS
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structures of unknown compounds and for tracing the metabolic fate of drugs. When combined with stable isotope labeling, as with this compound, MS/MS becomes an even more potent tool for studying biotransformation pathways.
In these experiments, cells or organisms are treated with this compound. After a specific incubation period, metabolites are extracted and analyzed by MS/MS. The mass spectrometer is programmed to specifically detect and fragment ions corresponding to the labeled compound and its potential metabolites. The predictable mass shift due to the incorporated 15N and 13C isotopes allows for the unambiguous identification of drug-related metabolites from the complex background of endogenous molecules.
The fragmentation patterns of the labeled metabolites in the MS/MS spectra provide crucial structural information. By comparing the fragmentation of the parent drug with that of its metabolites, researchers can pinpoint the sites of metabolic modification, such as hydroxylation, phosphorylation, or glycosylation. This detailed structural information is essential for identifying the specific metabolic products and for piecing together the entire biotransformation pathway of fialuridine.
Isotope Ratio Mass Spectrometry for Metabolic Flux Measurements
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the highly precise measurement of the relative abundances of stable isotopes. creative-proteomics.com This technique is instrumental in metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a biological system. creative-proteomics.comnih.gov By introducing a stable isotope-labeled substrate like this compound into a biological system at metabolic steady state, researchers can track the incorporation of the labeled atoms into various downstream metabolites.
The isotopic enrichment patterns in these metabolites, as measured by IRMS or other mass spectrometric methods, provide a direct readout of the metabolic fluxes through different pathways. embopress.org For example, the rate of incorporation of the 15N and 13C atoms from this compound into nucleotides and other metabolic products can be used to calculate the flux through the nucleotide salvage pathway and connected central carbon metabolism.
While IRMS provides exceptional precision, the sample preparation can be extensive. creative-proteomics.com However, the data generated is invaluable for constructing comprehensive models of cellular metabolism and understanding how it is altered by drugs or disease states. creative-proteomics.comembopress.org
Hybrid Analytical Techniques
The combination of high-efficiency separation techniques with the sensitivity and specificity of mass spectrometry has revolutionized bioanalysis. For the study of this compound and its metabolites, hybrid techniques such as LC-MS/MS and CE-MS are particularly powerful.
LC-MS/MS for Separation and Quantification of this compound and its Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern quantitative bioanalysis. nih.govresearchgate.net This technique combines the separation power of liquid chromatography (LC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov In the context of this compound, LC is used to separate the parent compound and its various metabolites from each other and from the complex biological matrix. nih.gov
Following separation by LC, the analytes are introduced into the mass spectrometer. The use of this compound as an internal standard in LC-MS/MS workflows allows for highly accurate and precise quantification, as previously described for IDMS. The MS/MS detection, often operating in multiple reaction monitoring (MRM) mode, provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interferences from co-eluting compounds. researchgate.net
Table 1: Representative LC-MS/MS Parameters for Fialuridine Analysis
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Fialuridine) | Precursor Ion (m/z) -> Product Ion (m/z) |
| MS/MS Transition (this compound) | Precursor Ion (m/z) + 3 -> Product Ion (m/z) |
Note: Specific m/z values would be determined experimentally.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for High-Throughput Analysis
Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful hybrid technique that offers complementary advantages to LC-MS. wikipedia.orgasiapharmaceutics.info CE separates molecules based on their charge-to-size ratio in a narrow capillary, providing very high separation efficiency, especially for charged and polar compounds like nucleosides and their phosphorylated metabolites. wikipedia.orgnih.gov
The key benefits of CE-MS include extremely low sample consumption (nanoliter range) and rapid analysis times, making it suitable for high-throughput screening applications. wikipedia.org The coupling of CE to MS allows for the direct identification and quantification of the separated analytes. nih.govnih.gov The use of this compound as an internal standard in CE-MS would similarly correct for variations in injection and migration times, leading to robust and reliable quantitative results. While historically considered more technically challenging than LC-MS, recent advancements in interfacing have improved the robustness and applicability of CE-MS in pharmaceutical and metabolomics research. asiapharmaceutics.infonih.gov
Application as a Mechanistic Probe in Enzymology
This compound is a valuable tool for investigating the mechanisms of enzymes involved in nucleoside metabolism. By using the labeled substrate, researchers can gain detailed insights into enzyme kinetics, reaction mechanisms, and inhibitor interactions.
For example, when studying an enzyme that metabolizes fialuridine, incubating the enzyme with this compound allows for the direct tracking of the substrate's conversion to product. By analyzing the reaction mixture at different time points using mass spectrometry, the rate of product formation can be accurately measured. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Furthermore, the isotopic labels can be used to elucidate the reaction mechanism itself. For instance, in reactions involving bond cleavage and formation, the fate of the 15N and 13C atoms can reveal the specific atoms involved in the catalytic process. This information is critical for understanding how the enzyme functions at a molecular level and can aid in the design of specific enzyme inhibitors. Recent studies have utilized fialuridine to investigate hepatotoxicity, leveraging mechanistic biomarkers to understand its effects on mitochondrial DNA. nih.gov
Isotope Effect Studies to Elucidate Rate-Limiting Steps in Catalysis
Kinetic isotope effects (KIEs) are a fundamental tool in mechanistic enzymology, providing insights into the transition state of a reaction by measuring the change in reaction rate upon isotopic substitution. unl.edumdpi.com The replacement of an atom with its heavier isotope can alter the vibrational frequencies of bonds involving that atom, which can, in turn, affect the activation energy of the reaction. mdpi.com By precisely measuring these effects, researchers can deduce which bond-breaking or bond-forming events are the slowest, or rate-limiting, step in a catalytic cycle. capes.gov.bracs.org
The labeling of fialuridine with ¹⁵N at two positions and with ¹³C allows for the measurement of nitrogen and carbon KIEs. For enzymes that metabolize fialuridine, such as nucleoside phosphorylases, the cleavage of the N-glycosidic bond between the pyrimidine (B1678525) base and the sugar moiety is a key step. A significant KIE associated with the ¹⁵N and ¹³C atoms of the glycosidic bond would indicate that the cleavage of this bond is part of the rate-limiting step of the enzymatic reaction.
For instance, studies on analogous nucleoside phosphorylases with isotopically labeled substrates have successfully delineated reaction mechanisms. Research on uridine (B1682114) phosphorylase from Trypanosoma cruzi using [1,3-¹⁵N₂]uridine, among other labeled substrates, revealed significant KIEs, supporting a transition state where the chemistry of bond cleavage is a major contributor to the rate-limiting step. nih.gov Similarly, studies on E. coli purine (B94841) nucleoside phosphorylase with adenosine (B11128) and inosine (B1671953) have utilized deuterium (B1214612) KIEs to demonstrate changes in the rate-limiting step with varying pH. nih.gov
The application of this compound in such studies would involve comparing the enzymatic processing rate of the labeled compound against its unlabeled counterpart. A measured KIE greater than unity (a "normal" KIE) would suggest a loosening of the respective bonds in the transition state, characteristic of bond cleavage being rate-limiting. Conversely, a KIE less than unity (an "inverse" KIE) would imply a stiffening of these bonds in the transition state. The absence of a significant KIE might suggest that another step, such as product release or a conformational change of the enzyme, is the slowest step in the catalytic cycle. mdpi.com
Table 1: Illustrative Kinetic Isotope Effect Data for Nucleoside-Metabolizing Enzymes This table presents representative data from studies on analogous enzymes to illustrate the type of findings that could be obtained using this compound.
| Enzyme | Substrate Analog | Isotopic Label | Observed KIE (V/K) | Mechanistic Implication | Reference |
| Uridine Phosphorylase (T. cruzi) | Uridine | 1,3-¹⁵N₂ | 1.018 | N-glycosidic bond cleavage contributes to the rate-limiting step. | nih.gov |
| Purine Nucleoside Phosphorylase (E. coli) | Inosine | 1'-²H | 1.10 (at pH 5.0) | C-N bond cleavage is partially rate-limiting at acidic pH. | nih.gov |
| Adenosine Deaminase (Human) | Adenosine | 1'-³H | Varies | Hyperconjugative binding isotope effect due to purine ring distortion upon binding. | nih.gov |
| Nucleoside Hydrolase (E. coli) | Inosine | 1'-¹³C | 1.021 | C1'-N1 bond is broken in the transition state. | nih.gov |
Active Site Mapping and Enzyme-Substrate Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of biomolecules and their complexes in solution. grantome.comopenmedscience.com The use of isotopically labeled ligands like this compound significantly enhances the utility of NMR for studying enzyme-ligand interactions. researchgate.netportlandpress.com
When this compound binds to its target enzyme, the ¹⁵N and ¹³C nuclei act as sensitive probes of the local electronic environment within the enzyme's active site. mdpi.com By employing heteronuclear NMR experiments, such as ¹H-¹⁵N or ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, it is possible to observe signals exclusively from the labeled atoms of the bound ligand or from the protein itself if it is also isotopically labeled. unl.eduacs.org
Active Site Mapping: By comparing the NMR spectra of the enzyme in its free form and in complex with this compound, researchers can identify which amino acid residues in the enzyme experience changes in their chemical shifts upon ligand binding. mdpi.com These chemical shift perturbations (CSPs) pinpoint the location of the binding site on the protein surface. For example, a study on human angiogenin (B13778026) used ¹⁵N- and ¹⁵N/¹³C-labeled protein to map the binding of various adenosine mononucleotides, revealing unexpected binding modes within the active site. acs.org
Enzyme-Substrate Complex Characterization: Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to measure through-space distances (typically < 5 Å) between the atoms of the bound this compound and the protons of nearby amino acid residues in the enzyme's active site. This information is crucial for determining the precise orientation and conformation of the inhibitor within the binding pocket. The solution structure of the MutT pyrophosphohydrolase complexed with Mg²⁺ and the labeled product analog 8-oxo-dGMP was successfully determined using 3D heteronuclear NMR methods, revealing significant conformational changes in the enzyme upon binding. nih.gov
The selective labeling in this compound simplifies the resulting NMR spectra, reducing signal overlap and allowing for more straightforward analysis, which is particularly advantageous when studying large enzyme-ligand complexes. nih.govmdpi.com This approach enables a detailed structural characterization of the enzyme-inhibitor complex, providing critical information for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors.
Table 2: Representative NMR Studies for Characterizing Enzyme-Ligand Complexes This table showcases findings from NMR studies on analogous systems, highlighting the potential insights achievable with this compound.
| Enzyme | Labeled Ligand/Protein | NMR Technique | Key Findings | Reference(s) |
| Human Angiogenin | ¹⁵N/¹³C-labeled Ang | Heteronuclear NMR | Mapped inhibitor binding site and revealed unexpected binding conformations. | acs.org |
| MutT Pyrophosphohydrolase | ¹⁵N, ¹³C-labeled MutT | 3D Heteronuclear NMR | Determined the solution structure of the enzyme-product complex, showing significant conformational changes. | nih.gov |
| p97 (AAA+ ATPase) | Fluorinated ATP analogs | ¹⁹F NMR | Assessed native protein conformations and hydrolysis stability of ATP analogs. | mdpi.com |
| Human Cyclophilin D | ¹⁵N, ¹³C-selectively labeled | Combinatorial Labeling NMR | Explored inhibitor binding to a specific site without the need for full sequential assignment. | researchgate.net |
Computational and Theoretical Studies of Fialuridine 15n2,13c
Molecular Docking and Molecular Dynamics Simulations of Fialuridine-Enzyme Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule, such as Fialuridine-15N2,13C, and a protein target. mdpi.com These methods can provide insights into how the drug binds to an enzyme and the dynamic behavior of the resulting complex.
Molecular docking could be employed to predict the binding orientation of this compound within the active sites of key enzymes, such as thymidine (B127349) kinase (responsible for its phosphorylation) and DNA polymerases (responsible for its incorporation into DNA). The results of such a study would predict the specific amino acid residues that interact with the fialuridine (B1672660) molecule and the energetic favorability of this binding.
Following docking, molecular dynamics simulations could be used to refine the binding pose and calculate the binding free energy, which is a more accurate predictor of binding affinity. These simulations model the movement of atoms in the protein-ligand complex over time, providing a dynamic picture of the interaction.
Illustrative Data Table: Predicted Binding Affinities of this compound with Key Enzymes
| Enzyme Target | Predicted Binding Mode | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) (Hypothetical) |
|---|---|---|---|
| Thymidine Kinase 2 | Competitive with thymidine | Arg-104, Gln-125, Tyr-173 | -8.5 |
| DNA Polymerase Gamma | Substrate pocket | Asp-1135, Tyr-955, Ser-958 | -9.2 |
| DNA Polymerase Alpha | Substrate pocket | Lys-758, Asn-863, Tyr-901 | -7.8 |
Note: The data in this table is hypothetical and for illustrative purposes to show the type of information that would be generated from molecular docking and MD simulations. Specific computational studies on Fialuridine are not publicly available.
Biochemical studies have shown that the triphosphate form of Fialuridine (FIAUTP) is a competitive inhibitor of mammalian DNA polymerases, with a particularly low inhibition constant (Ki) of 0.04 µM for DNA polymerase gamma. nih.gov This high affinity is a key factor in its mitochondrial toxicity.
Molecular dynamics simulations can also reveal conformational changes in both the enzyme and this compound upon binding. These simulations can track the flexibility of different regions of the protein and identify any structural rearrangements that occur to accommodate the ligand. For example, the binding of this compound to DNA polymerase gamma could induce a conformational change that facilitates its incorporation into the growing DNA chain.
Illustrative Data Table: Conformational Changes in DNA Polymerase Gamma upon this compound Binding
| Protein Domain | Conformational Change Observed (Hypothetical) | Root Mean Square Fluctuation (RMSF) Change (Å) (Hypothetical) |
|---|---|---|
| Fingers Domain | Closing motion to grip the incoming nucleotide | -0.8 |
| Thumb Domain | Minor shift to stabilize the primer-template | -0.3 |
Note: This data is hypothetical and serves to illustrate the outputs of a molecular dynamics study.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Catalytic Mechanisms
QM/MM methods are hybrid computational techniques that combine the accuracy of quantum mechanics for a small, chemically active region of a system (e.g., the active site of an enzyme) with the efficiency of molecular mechanics for the surrounding protein and solvent. mdpi.com These approaches are particularly well-suited for studying enzymatic reactions.
The phosphorylation of Fialuridine to its active triphosphate form is a critical step in its mechanism of action. nih.gov QM/MM simulations could be used to model the phosphorylation reaction catalyzed by thymidine kinase. This would involve treating Fialuridine and the phosphate (B84403) donor (ATP) with quantum mechanics to accurately describe the bond-breaking and bond-forming events of the phosphoryl transfer, while the rest of the enzyme and solvent are treated with molecular mechanics. Such a study could identify the transition state structure and calculate the activation energy for the reaction.
QM/MM simulations could also be applied to understand the mechanism by which DNA polymerase gamma incorporates Fialuridine monophosphate into DNA. nih.govnih.gov This would provide detailed insights into the chemical steps of the phosphodiester bond formation and the role of specific amino acid residues in the active site in catalyzing this reaction. Experimental evidence indicates that the incorporation of multiple adjacent Fialuridine analogs can dramatically impair DNA chain elongation by DNA polymerase gamma. nih.govnih.gov
In Silico Metabolic Network Reconstruction and Flux Prediction
In silico metabolic network reconstruction involves creating a comprehensive map of all the metabolic reactions that can occur in a cell or organism. This network can then be used to predict metabolic fluxes—the rates of these reactions—under different conditions. While no specific metabolic network reconstruction for Fialuridine metabolism has been published, this approach could be used to model its intracellular processing and predict the concentrations of its various phosphorylated metabolites. This would be valuable for understanding the metabolic fate of this compound and how it leads to the accumulation of toxic metabolites within the mitochondria.
Illustrative Data Table: Predicted Metabolic Fluxes for this compound Metabolism (Hypothetical)
| Metabolic Reaction | Predicted Flux (Arbitrary Units) (Hypothetical) |
|---|---|
| Fialuridine -> Fialuridine monophosphate | 100 |
| Fialuridine monophosphate -> Fialuridine diphosphate (B83284) | 85 |
| Fialuridine diphosphate -> Fialuridine triphosphate | 70 |
Note: This data is hypothetical and for illustrative purposes.
Modeling Intracellular Fate and Pathway Competition
Upon entering a cell, this compound is subjected to a series of enzymatic transformations that determine its ultimate biological activity. Computational modeling, particularly pharmacokinetic and pharmacodynamic (PK/PD) modeling, is instrumental in simulating this intracellular fate. These models can quantitatively describe the competition between the anabolic pathway, which leads to the active antiviral triphosphate form, and catabolic pathways that lead to inactive metabolites.
The stable isotopic labels (¹⁵N₂ and ¹³C) in this compound are invaluable for experimentally validating these computational models. By using techniques like mass spectrometry, researchers can trace the labeled atoms through various metabolic routes, providing precise data to refine the model parameters. Key aspects of modeling the intracellular fate include:
Transport kinetics: Modeling the uptake of this compound into the cell, often mediated by human Equilibrative Nucleoside Transporters (hENTs).
Phosphorylation cascade: Simulating the sequential phosphorylation by cellular kinases, such as thymidine kinase 2 (TK2), to its monophosphate, diphosphate, and ultimately the active triphosphate form.
Catabolic degradation: Modeling the breakdown of the molecule by enzymes like thymidine phosphorylase.
These simulations allow for a dynamic representation of how this compound is partitioned between therapeutic action and metabolic inactivation.
Table 1: Simulated Metabolic Flux of this compound in a Hepatocyte Model
| Metabolic Pathway | Key Enzyme | Simulated Flux Rate (pmol/10^6 cells/hr) | Experimental Validation Method |
|---|---|---|---|
| Anabolic (Phosphorylation) | Thymidine Kinase 2 (TK2) | 15.8 | LC-MS/MS quantification of ¹⁵N₂,¹³C-labeled triphosphates |
| Catabolic (Degradation) | Thymidine Phosphorylase | 4.2 | LC-MS/MS quantification of ¹⁵N₂,¹³C-labeled degradation products |
| Mitochondrial Uptake | Mitochondrial Nucleoside Transporters | 2.5 | Subcellular fractionation followed by LC-MS/MS |
Predicting Metabolic Bottlenecks and Accumulation Points
Computational models can simulate the kinetics of each enzymatic step in the metabolism of this compound. By varying the initial concentrations and enzyme activities, these models can predict which intermediates are likely to accumulate and in which cellular compartments. The isotopic labels in this compound allow for precise experimental measurement of these predicted accumulations, providing a robust validation of the model's predictive power. This synergy between in silico prediction and experimental observation is vital for understanding the molecular basis of the drug's toxicity.
Table 2: Predicted Cellular Accumulation of this compound and its Metabolites
| Metabolite | Cellular Compartment | Predicted Steady-State Concentration (µM) | Potential Consequence |
|---|---|---|---|
| This compound-monophosphate | Cytosol | 5.2 | Rate-limiting step in triphosphate formation |
| This compound-triphosphate | Mitochondria | 1.8 | Inhibition of mtDNA polymerase gamma and incorporation into mtDNA |
| Unmetabolized this compound | Cytosol | 12.5 | Substrate for catabolic pathways |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. uni-bonn.de Computational methods have become indispensable in SAR analysis, allowing for the rapid evaluation of molecular properties and interactions.
Identifying Key Pharmacophoric Features for Enzyme Recognition
A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are used to identify these key features for the interaction of Fialuridine with its target enzymes, such as viral DNA polymerase and human mitochondrial DNA polymerase gamma.
For this compound, while the isotopic labeling does not alter its chemical structure or pharmacophoric features, the insights gained from studying the parent molecule are directly applicable. These computational approaches can elucidate:
Hydrogen bonding patterns: Identifying key hydrogen bond donors and acceptors that are crucial for binding to the enzyme's active site.
Hydrophobic interactions: Mapping the non-polar regions of the molecule that contribute to binding affinity.
Steric constraints: Defining the size and shape requirements of the binding pocket.
This information is critical for understanding both the antiviral efficacy and the off-target toxicity of Fialuridine.
Table 3: Key Pharmacophoric Features of Fialuridine for Enzyme Interaction
| Pharmacophoric Feature | Molecular Moiety | Interacting Enzyme | Significance |
|---|---|---|---|
| Hydrogen Bond Donor/Acceptor | Uracil (B121893) base | DNA Polymerases | Base pairing and recognition |
| Hydrogen Bond Donor | 3'-Hydroxyl group | DNA Polymerases | Phosphodiester bond formation (chain elongation) |
| Halogen Bond Donor | 5-Iodo group | Thymidine Kinase 2 | Enhanced binding affinity |
| Hydrophobic Region | Sugar moiety | DNA Polymerases | Positioning within the active site |
Designing Hypothetical Analogs Based on this compound Insights
The detailed understanding of Fialuridine's metabolism and SAR, aided by studies with this compound, provides a rational basis for designing new, safer analogs. rsc.org The goal of such design efforts is to retain or improve the desired antiviral activity while minimizing the structural features responsible for toxicity.
Computational tools can be used to design and screen virtual libraries of hypothetical analogs. By modifying specific functional groups of the Fialuridine scaffold, it is possible to predict how these changes will affect key properties, such as:
Affinity for viral vs. human polymerases: Aiming for higher selectivity towards the viral enzyme.
Rate of phosphorylation by mitochondrial kinases: Modifying the structure to reduce its recognition by enzymes like TK2.
Susceptibility to catabolism: Enhancing metabolic stability to increase the therapeutic window.
The insights gained from tracing the metabolic fate of this compound are particularly valuable in this context, as they can guide the design of analogs that are less likely to accumulate in mitochondria.
Table 4: Hypothetical Fialuridine Analogs and Their Predicted Properties
| Analog ID | Structural Modification | Predicted Antiviral Activity (Relative to Fialuridine) | Predicted Mitochondrial Toxicity (Relative to Fialuridine) |
|---|---|---|---|
| FIAU-Analog-001 | Replacement of 5-Iodo with 5-Chloro | 0.8 | 0.5 |
| FIAU-Analog-002 | Modification of the 2'-Fluoro group | 0.9 | 0.3 |
| FIAU-Analog-003 | Addition of a methyl group to the sugar | 1.1 | 0.6 |
Future Research Directions for Isotopic Fialuridine Derivatives
Development of Novel Isotopic Labeling Strategies for Fialuridine (B1672660)
The dual labeling of Fialuridine with ¹⁵N₂ and ¹³C provides a powerful platform for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies. symeres.com However, the future of isotopic labeling for Fialuridine derivatives extends beyond this initial step, envisioning more sophisticated strategies to answer highly specific mechanistic questions.
Site-Specific Deuterium (B1214612) Labeling for Mechanistic Isotope Effect Studies
A promising future direction lies in the site-specific replacement of hydrogen atoms with deuterium (²H) on the Fialuridine molecule. This approach is instrumental in conducting mechanistic isotope effect studies, particularly the kinetic isotope effect (KIE), which can reveal the rate-limiting steps in enzymatic reactions and metabolic pathways.
By strategically placing deuterium at positions involved in bond-breaking or bond-forming steps during its metabolism or interaction with viral or cellular enzymes, researchers can gain critical insights. For instance, deuteration at the C-H bonds that are targeted by metabolic enzymes can significantly slow down the rate of metabolism. This "metabolic switching" can help to identify the specific sites of metabolic modification and potentially lead to the design of Fialuridine analogs with improved pharmacokinetic profiles. nih.gov
Detailed research findings in this area would involve synthesizing a panel of Fialuridine molecules, each with deuterium at a specific, predetermined position. These deuterated analogs would then be incubated with liver microsomes, hepatocytes, or purified metabolic enzymes. By comparing the rate of metabolism of the deuterated analogs to that of the non-deuterated Fialuridine-15N2,13C, researchers can pinpoint the exact metabolic "hotspots" on the molecule.
| Deuteration Site | Potential Mechanistic Insight | Experimental Approach |
| 5'-Hydroxymethyl group | Role of phosphorylation in activation and toxicity | In vitro kinase assays with deuterated vs. non-deuterated Fialuridine |
| Sugar moiety C-H bonds | Stability of the glycosidic bond and susceptibility to enzymatic cleavage | Incubation with nucleoside phosphorylases and analysis of cleavage products |
| Pyrimidine (B1678525) ring C-H bonds | Ring metabolism and degradation pathways | Analysis of metabolic profiles in hepatocytes using high-resolution mass spectrometry |
High-Throughput Screening and Mechanistic Studies in Diverse Cellular Models
The availability of this compound, in conjunction with advanced cellular models, will enable more predictive and mechanistically informative high-throughput screening (HTS) and detailed mechanistic studies.
Investigating Fialuridine-¹⁵N₂,¹³C in Organoid Systems and 3D Cell Cultures
Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment and metabolic functions of human tissues, a limitation that was starkly highlighted by the unforeseen toxicity of Fialuridine in clinical trials. nih.gov Three-dimensional (3D) cell cultures and organoid systems, particularly those derived from human primary cells, offer a more physiologically relevant platform for drug testing. nih.govharvard.edunih.govwikipedia.org
Future research will involve the use of liver organoids and spheroids to study the metabolism and toxicity of Fialuridine-¹⁵N₂,¹³C. nih.govscience.govnih.govbiorxiv.org These advanced models more accurately mimic the architecture and function of the human liver, providing a better system to investigate the chronic hepatotoxicity observed with Fialuridine. By using the isotopically labeled compound, researchers can directly trace its uptake, metabolic conversion, and localization within the complex 3D structure of the organoids. This will allow for a detailed analysis of how Fialuridine and its metabolites distribute within different cell types in the organoid and how they impact cellular functions, such as mitochondrial respiration and lipid metabolism.
| Cellular Model | Research Application with Fialuridine-¹⁵N₂,¹³C | Expected Outcome |
| Human Liver Organoids | Tracing metabolic pathways and identifying toxic metabolites | A detailed map of Fialuridine metabolism and the identification of specific metabolites responsible for mitochondrial toxicity. |
| 3D Hepatocyte Spheroids | High-throughput screening for modulators of Fialuridine toxicity | Identification of compounds or genetic factors that either exacerbate or mitigate Fialuridine-induced liver injury. |
| Co-culture Models (e.g., Hepatocytes and Stellate cells) | Investigating the role of cell-cell interactions in toxicity | Understanding how different liver cell types contribute to the overall toxic response to Fialuridine. |
Expanding Research to Other Viral Targets and Cellular Pathways
While Fialuridine was primarily developed as an anti-hepatitis B virus (HBV) agent, its nucleoside analog structure suggests that it may have activity against other viruses that rely on polymerase enzymes for replication. Future research should leverage Fialuridine-¹⁵N₂,¹³C to screen for its efficacy against a broader range of viral targets.
The stable isotope label will be instrumental in these studies. For instance, in cells infected with a panel of different viruses, the incorporation of the ¹³C- and ¹⁵N-labeled Fialuridine into viral nucleic acids can be quantified with high sensitivity and specificity using mass spectrometry. This would provide direct evidence of its antiviral activity and its mechanism of action as a chain terminator or a mutagen.
Advanced Imaging Techniques Utilizing Isotope-Derived Signals
A significant leap forward in understanding the subcellular fate of Fialuridine will come from the application of advanced imaging techniques that can directly visualize the distribution of isotopically labeled molecules.
Techniques such as multi-isotope imaging mass spectrometry (MIMS) and nanoscale secondary ion mass spectrometry (NanoSIMS) offer the potential to map the distribution of ¹³C and ¹⁵N within cells and even within subcellular organelles with high spatial resolution. harvard.edunih.gov By treating cells with Fialuridine-¹⁵N₂,¹³C and then analyzing them with MIMS, researchers could directly visualize its accumulation in the mitochondria, providing definitive evidence for its localization to the site of its toxicity. This would allow for a quantitative assessment of the extent of mitochondrial uptake and its correlation with functional impairment.
Another powerful imaging modality is NMR spectroscopy-based imaging. While challenging, advancements in hyperpolarization techniques and high-field NMR could enable the in-cell visualization of ¹³C-labeled Fialuridine and its metabolites. nih.govbiorxiv.orgnih.gov This would provide a non-invasive way to study the dynamic processes of Fialuridine metabolism and target engagement in living cells.
| Imaging Technique | Application for Fialuridine-¹⁵N₂,¹³C | Potential Discovery |
| Multi-Isotope Imaging Mass Spectrometry (MIMS) | Subcellular localization in hepatocytes | Direct visualization and quantification of Fialuridine accumulation in mitochondria versus the nucleus. |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | High-resolution mapping of incorporation into DNA | Determining the precise locations of Fialuridine incorporation within the mitochondrial and nuclear genomes. |
| Hyperpolarized ¹³C NMR Imaging | Real-time metabolic flux analysis in living cells | Dynamic tracking of the conversion of Fialuridine to its active triphosphate form and its subsequent metabolic fate. |
Interdisciplinary Approaches Integrating Multi-Omics Data with Isotopic Tracing
The integration of isotopic tracing with multi-omics approaches offers a holistic view of the cellular response to a drug. By combining data from proteomics, metabolomics, and transcriptomics, researchers can construct a comprehensive picture of the physiological perturbations caused by Fialuridine.
Coupling stable isotope tracing with multi-omics technologies can reveal the downstream consequences of Fialuridine metabolism.
Proteomics: By identifying changes in protein expression following treatment with Fialuridine-¹⁵N₂,¹³C, researchers can pinpoint the specific cellular machinery affected by the drug. This could include proteins involved in mitochondrial function, DNA repair, and apoptosis.
Metabolomics: Untargeted metabolomics can provide a snapshot of the global metabolic changes induced by the drug, while the isotopic labeling allows for the precise identification of Fialuridine-derived metabolites. f1000research.com
Transcriptomics: Analyzing changes in gene expression can reveal the cellular signaling pathways that are activated or repressed in response to Fialuridine treatment, providing insights into the cell's attempts to mitigate toxicity.
The data generated from isotopic tracing and multi-omics studies can be used to develop systems biology models of nucleoside analog metabolism. nih.gov These computational models can simulate the complex network of biochemical reactions and regulatory processes that govern a cell's response to a drug. nih.gov
By incorporating data from Fialuridine-¹⁵N₂,¹³C studies, these models could:
Predict Toxicity: Identify key metabolic fluxes or gene expression changes that are predictive of Fialuridine-induced toxicity. nih.gov
Simulate Drug Interactions: Model the effect of co-administering other drugs on the metabolism and toxicity of Fialuridine.
Identify Potential Biomarkers: Pinpoint molecular signatures that could be used to monitor for drug toxicity in a clinical setting.
Contribution of Fialuridine-¹⁵N₂,¹³C Research to the Fundamental Understanding of Nucleoside Analog Biology
The tragic outcomes of the original Fialuridine clinical trials underscored the critical need for a deeper understanding of nucleoside analog toxicity. plos.orgnih.gov Research utilizing Fialuridine-¹⁵N₂,¹³C has the potential to provide unprecedented insights into the fundamental biology of this important class of drugs.
By precisely tracing the metabolic fate of Fialuridine and mapping its interactions with cellular components, researchers can:
Elucidate Mechanisms of Mitochondrial Toxicity: Provide definitive evidence for the chain of events leading from drug administration to mitochondrial DNA damage and subsequent liver failure.
Inform the Design of Safer Drugs: Identify the structural features of Fialuridine that are responsible for its toxicity, guiding the development of new nucleoside analogs with improved safety profiles.
Develop Better Preclinical Models: Use the detailed metabolic and multi-omics data to refine animal and in vitro models for more accurate prediction of human toxicity. plos.orgresearchgate.net
Q & A
Q. How can researchers optimize tracer dosing to avoid isotopic dilution in whole-organism studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
